molecular formula C18H19FN2O3S B2552350 4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954714-69-3

4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2552350
M. Wt: 362.42
InChI Key: BVJHJINMXOWUIM-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes. Benzenesulfonamides are often modified to enhance their selectivity and potency as enzyme inhibitors. For instance, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity in cyclooxygenase inhibitors . Similarly, the presence of a fluorine atom in kynurenine 3-hydroxylase inhibitors has resulted in high-affinity inhibition .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological activities. For example, the synthesis of COX-2 inhibitors with enhanced selectivity was achieved by introducing a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring . In another study, the synthesis of kynurenine 3-hydroxylase inhibitors involved the incorporation of a phenylthiazol moiety into the benzenesulfonamide structure . These methods highlight the importance of structural modifications in the synthesis of potent and selective enzyme inhibitors.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The introduction of substituents can significantly affect the binding affinity and selectivity of these compounds. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methylated derivative were investigated to understand the impact of intermolecular interactions on their molecular architecture . Such analyses are essential for designing compounds with improved efficacy and reduced side effects.

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions depending on their substituents. These reactions are important for their biological activity and can be exploited to design more effective drugs. For example, the introduction of a pyrrolidinone moiety and halogenation at specific positions on the benzenesulfonamide ring has been shown to influence the inhibitory activity against carbonic anhydrases . Understanding these chemical reactions is key to optimizing the therapeutic potential of benzenesulfonamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the drugs. For instance, the introduction of substituents like fluorine can affect the lipophilicity and, consequently, the oral bioavailability of the compounds . Detailed analysis of these properties is necessary for the development of drugs with optimal absorption, distribution, metabolism, and excretion characteristics.

Scientific Research Applications

COX-2 Inhibitors Development

Research has shown the utility of sulfonamide derivatives, including those with fluorine substitutions, in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds demonstrate enhanced selectivity and potency for COX-2, a key enzyme involved in inflammation and pain, making them potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom has been found to notably increase COX-1/COX-2 selectivity, leading to the identification of potent and orally active COX-2 inhibitors, such as JTE-522, which is currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Antimicrobial and Anticancer Activity

Sulfonamide derivatives have also been evaluated for their antimicrobial, antiviral, and anticancer activities. A study synthesized and tested various N-substituted benzenesulfonamide derivatives, demonstrating bacteriostatic and fungistatic action. Although these compounds showed less activity than standard drugs in cytotoxic screening, their synthesis and evaluation contribute valuable insights into developing new antimicrobial and anticancer agents (Mahesh K. Kumar et al., 2012).

Corrosion Inhibition

The role of sulfonamide derivatives in corrosion inhibition has been explored through quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the adsorption and inhibition efficiencies of specific sulfonamide derivatives on the corrosion of metals such as iron. This research provides insights into the molecular mechanisms of corrosion inhibition, which is vital for developing more effective corrosion inhibitors (S. Kaya et al., 2016).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. While specific safety data for this compound isn’t available, many sulfonamides are associated with potential side effects and allergic reactions .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential medicinal properties. Given the known properties of sulfonamides and pyrrolidines, it could be studied for potential antibacterial or other biological activities .

properties

IUPAC Name

4-fluoro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJHJINMXOWUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

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